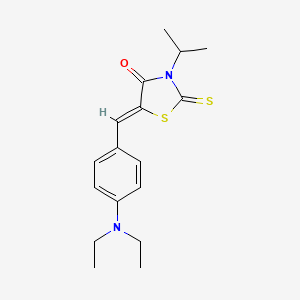
(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-5-(4-(Diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a thiazolidinone core, which is a five-membered ring
Biologische Aktivität
(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-melanogenic therapies. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be characterized by its thiazolidinone core structure, which is known for various biological properties. The presence of the diethylamino group and the benzylidene moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that these compounds can selectively target neoplastic cells, demonstrating cytotoxic effects against various cancer cell lines. For instance, a study on thiazacridine derivatives revealed significant selective cytotoxicity towards hematopoietic neoplastic cells, suggesting that modifications in the thiazolidinone structure could enhance anticancer efficacy .
Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15.2 | |
| This compound | MCF-7 | 18.7 | |
| Thiazacridine Derivative A | K562 | 10.5 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that derivatives of thiazolidinones exhibit significant tyrosinase inhibition. For example, a related compound demonstrated an IC50 value of 27.5 µM, comparable to that of kojic acid .
Table 2: Tyrosinase Inhibition Activity of Thiazolidinone Derivatives
The mechanism by which this compound exerts its effects is believed to involve the inhibition of tyrosinase activity through competitive inhibition, as indicated by kinetic studies using Lineweaver-Burk plots . These studies suggest that the compound competes with substrate binding at the active site of tyrosinase.
Case Studies
- Study on Melanin Production : In B16F10 murine melanoma cells, analogs similar to this compound were evaluated for their ability to inhibit melanin production and showed promising results in reducing melanin levels due to their tyrosinase inhibitory properties .
- Cytotoxicity Assessment : In vitro assessments indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity in B16F10 cells over 48 and 72 hours . This suggests a favorable therapeutic window for further development.
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJRYMLEFDDCJ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














